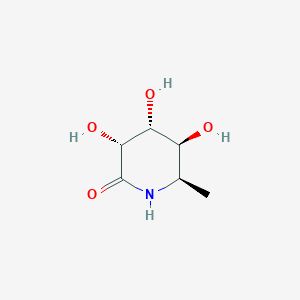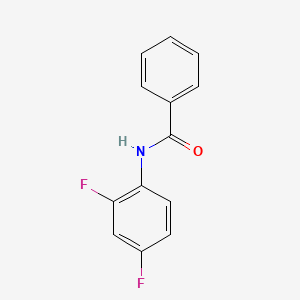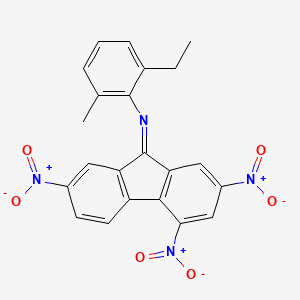
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine is a complex organic compound characterized by its unique molecular structure. This compound is part of the fluoren-9-imine family, known for their diverse applications in various scientific fields. The presence of nitro groups and a fluoren-9-imine core makes it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps involve the formation of the imine linkage through condensation reactions with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
作用機序
The mechanism by which (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine exerts its effects would depend on its interactions with molecular targets. The nitro groups may participate in redox reactions, while the imine linkage could interact with nucleophiles. These interactions could influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- (9E)-N-(2-Ethylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(6-Methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-dinitro-9H-fluoren-9-imine
Uniqueness
The unique combination of ethyl, methyl, and nitro groups in (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine distinguishes it from other similar compounds
特性
CAS番号 |
180142-96-5 |
|---|---|
分子式 |
C22H16N4O6 |
分子量 |
432.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2,4,7-trinitrofluoren-9-imine |
InChI |
InChI=1S/C22H16N4O6/c1-3-13-6-4-5-12(2)21(13)23-22-17-9-14(24(27)28)7-8-16(17)20-18(22)10-15(25(29)30)11-19(20)26(31)32/h4-11H,3H2,1-2H3 |
InChIキー |
LFGXBBRLMSFXJD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


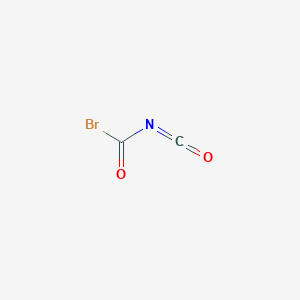
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
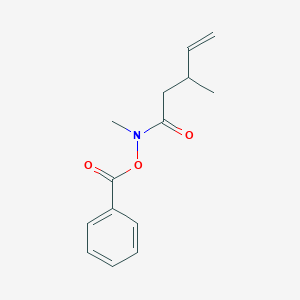
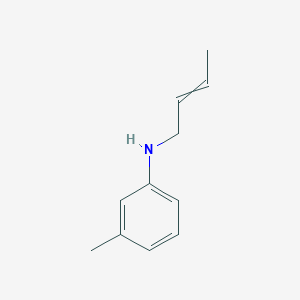
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
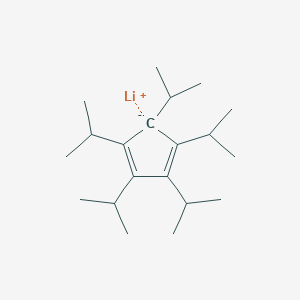
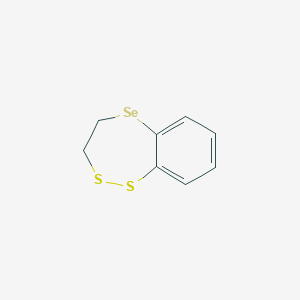
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
